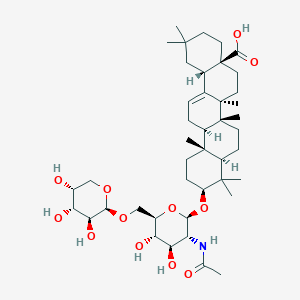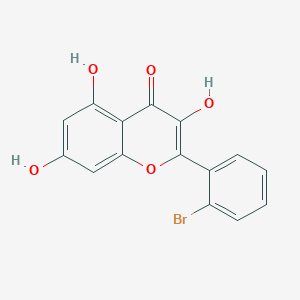
AZ617 Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ617 Sodium is a water soluble, potent TLR4 agonist.
Scientific Research Applications
Research Applications of Sodium and Sodium-Ion Batteries
- Energy Storage : Sodium batteries have been researched for their potential in high-energy storage applications, such as load leveling and electrical vehicles. Their importance has increased with the development of renewable energy sources that require large batteries for frequency regulation and peak production shifts. Sodium ion batteries satisfy criteria like lifetime, power, price, and material availability, making them a subject of significant interest in the scientific community (Delmas, 2018).
Sodium Azide Stress Response
- Biological Effects : Sodium azide, a cytochrome oxidase inhibitor, leads to translation repression and RNA granule assembly in cells. Research has focused on understanding the transcriptome changes in response to sodium azide stress and its effects on specific proteins like Scd6 and Sbp1, which are crucial in RNA granule assembly (Garg, Poornima, Rajyaguru, 2020).
Health and Biological Implications of Sodium Chloride
- Autoimmune Disease Link : Studies show that high sodium chloride concentrations can boost the induction of Th17 cells, which are crucial in autoimmune diseases. The sodium-rich diet in mice led to a more severe form of experimental autoimmune encephalomyelitis, suggesting dietary salt as a potential environmental risk factor for autoimmune diseases (Kleinewietfeld et al., 2013).
Detection of Sodium in Astronomy
- Astronomical Observations : Research has also been conducted on detecting sodium absorption in the atmosphere of extrasolar planets, contributing to our understanding of planetary atmospheres in astronomy (Zhou, Bayliss, 2012).
Sodium in Biological Research
- Stress Protein Expression : Sodium azide has been used to study stress protein expression in organisms like the nematode Caenorhabditis elegans. Exposure to sodium azide induces thermotolerance and stress protein induction, contributing to our understanding of stress responses in biology (Massie et al., 2003).
properties
Product Name |
AZ617 Sodium |
|---|---|
Molecular Formula |
C40H37N4NaO4 |
Molecular Weight |
660.75 |
IUPAC Name |
Sodium (4-{cyclopentylcarbamoyl-[(1,5-diphenyl-1H-pyrazole-3-carbonyl)-indan-5-yl-amino]-methyl}-phenyl)-acetate |
InChI |
InChI=1S/C40H38N4O4.Na/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33;/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46);/q;+1/p-1 |
InChI Key |
MDVBAWHHPYEIOT-UHFFFAOYSA-M |
SMILES |
O=C([O-])CC1=CC=C(C(C(NC2CCCC2)=O)N(C(C3=NN(C4=CC=CC=C4)C(C5=CC=CC=C5)=C3)=O)C6=CC7=C(CCC7)C=C6)C=C1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ-617 Sodium; AZ 617 Sodium; AZ617 Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-3-carboxy-2-[6-[8-(4,5,6,7-tetrabromobenzimidazol-1-yl)octanoylamino]hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B1192139.png)
![(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B1192141.png)



